molecular formula C11H14O B3389934 1-(4-Methylphenyl)butan-2-one CAS No. 94739-52-3

1-(4-Methylphenyl)butan-2-one

Cat. No.: B3389934
CAS No.: 94739-52-3
M. Wt: 162.23 g/mol
InChI Key: BHQNLESEZHPANI-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)butan-2-one, also known as 4-Methyl-2-butanone, is an organic compound with the molecular formula C11H14O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its applications in various fields, including organic synthesis and forensic science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-Methylacetophenone. This process utilizes a palladium or platinum catalyst under high pressure and temperature to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield secondary alcohols. This reaction is typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed:

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 1-(4-Methylphenyl)butanol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylphenyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)butan-2-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    4-Methylacetophenone: Shares a similar structure but lacks the butyl group.

    1-Phenyl-2-butanone: Similar structure but without the methyl group on the phenyl ring.

    4-Methyl-2-pentanone: Similar structure but with a different alkyl chain length.

Uniqueness: 1-(4-Methylphenyl)butan-2-one is unique due to its specific combination of a methyl-substituted phenyl ring and a butanone moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

1-(4-methylphenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQNLESEZHPANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94739-52-3
Record name 1-(4-methylphenyl)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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